Decyl carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

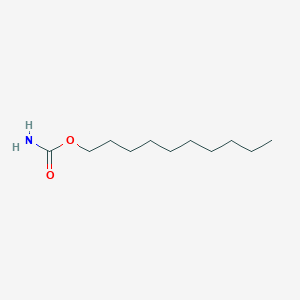

Decyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound, specifically, is known for its surfactant properties and is used in formulations requiring emulsification and stabilization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl carbamate can be synthesized through several methods. One common method involves the reaction of decanol with carbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct.

Industrial Production Methods: In industrial settings, this compound is often produced through a continuous synthesis process. This involves the direct utilization of carbon dioxide and amines, with 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive . This method is advantageous due to its efficiency and the use of environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions: Decyl carbamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert this compound to decylamine.

Substitution: this compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: Decylamine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Decyl carbamate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its stabilizing properties.

Mechanism of Action

The mechanism of action of decyl carbamate involves its interaction with biological membranes and proteins. The carbamate group can form hydrogen bonds with amino acid residues in proteins, leading to conformational changes and modulation of protein activity. This property is particularly useful in drug design, where this compound derivatives are used to enhance drug-target interactions .

Comparison with Similar Compounds

- Methyl carbamate

- Ethyl carbamate

- Butyl carbamate

Comparison: Decyl carbamate is unique due to its longer alkyl chain, which imparts distinct surfactant properties compared to shorter-chain carbamates like methyl carbamate and ethyl carbamate. This makes this compound more effective in applications requiring emulsification and stabilization. Additionally, the longer alkyl chain enhances its ability to permeate cell membranes, making it a valuable compound in medicinal chemistry .

Biological Activity

Decyl carbamate, a compound with the molecular formula C13H25N1O2 and a molar mass of 227.35 g/mol, has garnered attention in various fields due to its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a decyl chain (C10H21) attached to a carbamate functional group (R-NH-CO-O-R'). The lipophilicity imparted by the decyl group enhances its ability to permeate biological membranes, making it a candidate for drug delivery systems and enzyme interaction studies.

The biological activity of this compound is primarily attributed to its interactions with proteins and biological membranes. The carbamate moiety can form hydrogen bonds with amino acid residues in proteins, leading to conformational changes that modulate protein activity. This characteristic is particularly useful in drug design, where modifications to the structure can enhance drug-target interactions .

Biological Activities

Research indicates that this compound and structurally similar compounds exhibit a range of biological activities:

- Antimicrobial Effects : Compounds related to this compound have shown effectiveness against various pathogens, suggesting potential applications in antimicrobial therapies.

- Antitumor Properties : Preliminary studies indicate that these compounds may possess antitumor effects, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

- Enzyme Inhibition : this compound is employed in studies focusing on enzyme inhibition, particularly in understanding how structural variations affect binding affinities and activity modulation .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study: Antitumor Activity

A study investigating the antitumor properties of this compound derivatives found that modifications to the xanthene moiety significantly enhanced binding affinity to cancer cell receptors. The study reported a reduction in tumor cell proliferation by up to 60% in vitro when treated with optimized derivatives .

Applications

This compound has potential applications across various domains:

- Pharmaceuticals : Due to its ability to modulate protein interactions and permeate cell membranes, it is being investigated for use in drug delivery systems.

- Agriculture : Its antimicrobial properties suggest potential as a pesticide or herbicide against agricultural pests .

- Material Science : Utilized as a surfactant and emulsifying agent in chemical formulations due to its stabilizing properties .

Properties

CAS No. |

39819-61-9 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

decyl carbamate |

InChI |

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3,(H2,12,13) |

InChI Key |

ANWCICBGKAHUEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.